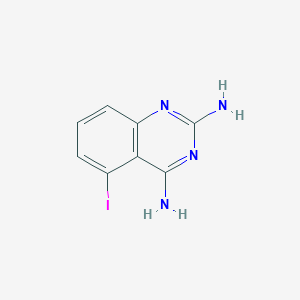

5-Iodoquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLYYOTNUWNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152504 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-76-8 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2,4-diaminoquinazoline substitution pattern, in particular, has proven to be a privileged structure, imparting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of a specific, yet under-explored derivative: 5-Iodoquinazoline-2,4-diamine. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to present a detailed profile. We will delve into its synthesis, physicochemical characteristics, spectroscopic analysis, and potential biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Introduction to the 2,4-Diaminoquinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold with a rich history in pharmaceutical development.[1] The diamination at the 2 and 4 positions gives rise to a class of compounds with a diverse pharmacological profile. These derivatives have been investigated for a multitude of therapeutic applications, demonstrating the broad potential of this chemical framework.

The introduction of a halogen atom, such as iodine, onto the quinazoline core can significantly modulate the molecule's physicochemical properties and biological activity. The iodine atom, being the largest and most polarizable of the stable halogens, can introduce unique interactions with biological targets, potentially enhancing potency and selectivity.[2] This guide will focus on the 5-iodo substituted analog, exploring how this modification may influence its chemical behavior and therapeutic potential.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical synthetic route would commence with a suitable iodinated precursor, such as 2-amino-6-iodobenzonitrile. The synthesis can be envisioned as a two-step process:

-

Cyclization: The reaction of 2-amino-6-iodobenzonitrile with a cyanating agent, such as cyanogen bromide or dicyandiamide, would lead to the formation of the 2,4-diaminoquinazoline ring system. This step is a cyclocondensation reaction.

-

Alternative Cyclization: A copper-catalyzed reaction of a 2-bromo or 2-iodo-benzonitrile derivative with guanidine offers an economical and practical route to 2,4-diaminoquinazolines.[3]

A plausible detailed protocol, adapted from known procedures for similar compounds, is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-6-iodobenzonitrile (Hypothetical)

The synthesis of the key intermediate, 2-amino-6-iodobenzonitrile, could be achieved from 2-amino-benzonitrile via electrophilic iodination. Direct iodination of aromatic amines can be challenging, but methods using iodine in the presence of an oxidizing agent or an iodine-releasing reagent are often successful.

-

Reactants: 2-Aminobenzonitrile, N-Iodosuccinimide (NIS), Acetonitrile (solvent).

-

Procedure:

-

Dissolve 2-aminobenzonitrile in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-6-iodobenzonitrile.

-

Step 2: Cyclization to this compound

-

Reactants: 2-Amino-6-iodobenzonitrile, Dicyandiamide, 2-Methoxyethanol (solvent), Hydrochloric acid (catalyst).

-

Procedure:

-

To a solution of 2-amino-6-iodobenzonitrile in 2-methoxyethanol, add dicyandiamide and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

Directly measured experimental data for this compound is scarce. However, predicted values from chemical suppliers and a comparison with the parent compound, 2,4-diaminoquinazoline, provide valuable insights.

| Property | This compound (Predicted) | 2,4-Diaminoquinazoline (Experimental) | Reference |

| CAS Number | 119584-76-8 | 1899-48-5 | [4] |

| Molecular Formula | C₈H₇IN₄ | C₈H₈N₄ | [4] |

| Molecular Weight | 285.97 g/mol | 160.18 g/mol | [4] |

| Melting Point | 273 °C | 254-258 °C | [4] |

| Boiling Point | 527.9 °C at 760 mmHg | Not available | [4] |

| Density | 2.093 g/cm³ | Not available | [4] |

| Solubility | Likely sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Low solubility in water. | [4] |

The introduction of the iodine atom significantly increases the molecular weight and is predicted to raise the melting and boiling points compared to the unsubstituted parent compound. The increased molecular size and potential for halogen bonding could also influence its solubility profile.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on the known spectra of 2,4-diaminoquinazoline and the expected influence of the iodine substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-diaminoquinazoline in DMSO-d₆ shows characteristic signals for the aromatic protons and the amino groups. For this compound, the aromatic region would be significantly altered. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 would be a triplet (or doublet of doublets), coupled to the protons at positions 6 and 8. The proton at position 8 would appear as a doublet, coupled to the proton at position 7. The chemical shifts of these protons would be influenced by the electron-withdrawing nature and anisotropic effects of the iodine atom at position 5. The signals for the amino protons at positions 2 and 4 are expected to be broad singlets.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most significant change would be the signal for the carbon atom directly attached to the iodine (C-5), which would exhibit a lower chemical shift due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons would also be affected by the substitution.

IR Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amino groups in the range of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. The C-I stretching vibration would likely be observed in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 286. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will not result in an M+2 peak. Common fragmentation pathways for 2,4-diaminoquinazolines involve the loss of small molecules such as HCN or NH₃. A significant fragment would likely correspond to the loss of the iodine atom, resulting in a peak at m/z 159.

Biological and Pharmacological Potential

The biological activity of this compound has not been explicitly reported. However, based on the extensive research on related 2,4-diaminoquinazoline derivatives, we can infer its potential pharmacological profile.

Potential as an Anticancer Agent

Numerous 2,4-diaminoquinazoline derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[5] The introduction of a halogen at various positions on the quinazoline ring has been shown to modulate this activity. Therefore, this compound is a strong candidate for investigation as an anticancer agent.

Potential Signaling Pathway Inhibition:

Caption: Hypothesized mechanism of anticancer action for this compound.

Antimicrobial and Other Potential Activities

The 2,4-diaminoquinazoline scaffold has also been associated with antibacterial, antifungal, antiviral, and anti-inflammatory activities.[6] The presence of the iodine atom could enhance these properties through increased lipophilicity, facilitating cell membrane penetration, or through specific interactions with microbial enzymes.

Safety and Handling

Specific toxicity data for this compound is not available. As with any novel chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally significant class of 2,4-diaminoquinazolines. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential biological activities based on established chemical principles and data from closely related analogs. The unique physicochemical properties imparted by the iodine substituent make this compound a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support future research into this potentially valuable therapeutic agent.

References

- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9.

- Blake, C. C. F., & Oatley, S. J. (1977). Protein-DNA and protein-hormone interactions in prealbumin: a model of the thyroid hormone nuclear receptor?

- Cody, V. (1980). Thyroid hormone interactions: molecular conformation, protein binding, and hormone action. Endocrine Reviews, 1(2), 140–166.

- Fu, H., Liu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).

- Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668.

- He, L., Deng, Y., Chen, Y., Deng, Y.-X., Liu, N., & Yin, P. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.

- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6893-6904.

- Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.

-

PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Iodobenzene. Retrieved January 12, 2026, from [Link]

- Sanna, M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 49, 358-367.

- Sharma, V., & Kumar, P. (2014). Quinazoline derivatives: A review on synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 5(3), 766.

- Al-Suwaidan, I. A., et al. (2013). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4435.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Retrieved January 12, 2026, from [Link]

- Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.

-

PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9. [Link]

- Sharma, V., & Kumar, P. (2014). Quinazoline derivatives: A review on synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 5(3), 766.

- Sanna, M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 49, 358-367.

- Al-Suwaidan, I. A., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4435.

- Fu, H., Liu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).

- He, L., Deng, Y., Chen, Y., Deng, Y.-X., Liu, N., & Yin, P. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.

- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6893-6904.

- Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.

-

PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Retrieved January 12, 2026, from [Link]

Sources

- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-DIAMINOQUINAZOLINE(1899-48-5) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 5-Iodoquinazoline-2,4-diamine

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This is due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity. Within this class, 4-aminoquinazoline derivatives have emerged as a cornerstone for the development of potent kinase inhibitors, leading to several FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[1][2]

This guide focuses on a specific, synthetically important subclass: This compound . The introduction of an iodine atom at the 5-position of the quinazoline core is a strategic chemical modification. This halogen substitution can significantly influence the compound's physicochemical properties and its interaction with target proteins, often enhancing potency and modulating selectivity. While the broader quinazoline-2,4-diamine family exhibits diverse biological activities—including antiparasitic, antibacterial, and antiviral effects—recent and compelling evidence points to the 5-iodo derivatives functioning primarily as potent, multi-targeting tyrosine kinase inhibitors in the context of oncology.[3][4][5][6] This guide will dissect this primary mechanism, provide the experimental context for its validation, and explore the broader therapeutic landscape of this promising molecular architecture.

Part 1: The Primary Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Tyrosine Kinases

The predominant anticancer mechanism attributed to 5-iodoquinazoline derivatives is the simultaneous inhibition of two critical receptor tyrosine kinases (RTKs): the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][7][8] This dual-targeting approach is a powerful strategy in oncology, as it concurrently attacks tumor cell proliferation and the blood supply that sustains tumor growth.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[9] 5-Iodoquinazoline derivatives function as ATP-competitive inhibitors, blocking the EGFR signaling cascade and thereby inducing cell cycle arrest and apoptosis. Notably, these compounds have shown efficacy against clinically relevant EGFR mutants, such as T790M, which confers resistance to first-generation inhibitors.[5][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the process by which new blood vessels are formed from pre-existing ones.[8] Tumors require angiogenesis to grow beyond a minimal size and to metastasize. By binding to the ATP pocket of VEGFR-2, 5-iodoquinazoline derivatives inhibit its activation, leading to a blockade of downstream signaling, suppression of endothelial cell proliferation and migration, and ultimately, the starvation of the tumor.[8]

The capacity to inhibit both of these pathways makes this compound derivatives highly valuable candidates for cancer therapy, capable of overcoming some of the resistance mechanisms that plague single-target agents.

Quantitative Data: Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |

| Iodoquinazoline Derivatives | EGFRT790M | 0.30 - 0.50 | [5][7] |

| Iodoquinazoline Derivatives | VEGFR-2 | 0.90 - 1.20 | [5][7] |

Signaling Pathway Visualization

The following diagram illustrates the dual inhibitory action of this compound on the EGFR and VEGFR-2 signaling pathways.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to directly measure the inhibition of EGFR or VEGFR-2 kinase activity. The principle is to quantify the amount of ATP remaining in solution after the kinase reaction; higher inhibition results in more ATP remaining.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase.

-

Kinase-specific substrate peptide.

-

This compound (dissolved in DMSO, serial dilutions).

-

ATP solution.

-

Kinase reaction buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Luminometer.

Step-by-Step Methodology:

-

Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the specific kinase and its corresponding substrate peptide.

-

Compound Addition: Add 0.5 µL of the serially diluted this compound compound or DMSO (as a vehicle control) to the appropriate wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add 2.0 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ADP to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.

Materials:

-

Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer). [7]* Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (dissolved in DMSO, serial dilutions).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Sterile 96-well cell culture plates.

-

Microplate reader (absorbance).

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Part 3: Broader Mechanistic Context and Alternative Targets

While dual EGFR/VEGFR-2 inhibition is the most prominently documented mechanism for iodoquinazoline derivatives, the core 2,4-diaminoquinazoline scaffold is known to interact with other targets. For a comprehensive understanding, researchers should be aware of these alternative mechanisms, which may contribute to the overall biological profile of these compounds or represent distinct activities of non-iodinated analogs.

-

Wnt Signaling Inhibition: The parent compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1). [10]By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt/β-catenin target genes, leading to apoptosis in gastric cancer cells. [10]* Antifolate Activity: Certain N²,N⁴-disubstituted quinazoline-2,4-diamines have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. [3][11]This mechanism is particularly relevant in the context of antiparasitic agents, such as those targeting Leishmania. [3]* DNA Binding: Some studies have shown that 2,4-diaminoquinazoline derivatives can bind to DNA. [12][13]This interaction suggests a potential mechanism involving the disruption of DNA replication and repair processes, contributing to their anticancer effects. [12][13]* Prodrug Activation: In the context of tuberculosis, resistance to a 2,4-diaminoquinazoline compound was linked to mutations in a gene predicted to encode a dioxygenase. [4]This suggests that the compound may act as a prodrug, requiring enzymatic activation to exert its bactericidal effect. [4]

Conclusion and Future Directions

This compound represents a highly promising scaffold in modern drug discovery, with a primary mechanism of action centered on the dual inhibition of EGFR and VEGFR-2 tyrosine kinases. This multi-targeting capability provides a robust strategy for combating cancer by simultaneously halting tumor cell proliferation and cutting off its essential blood supply. The detailed experimental protocols provided herein offer a clear roadmap for researchers seeking to validate and characterize similar compounds.

Future research should focus on several key areas:

-

Optimizing Selectivity: Further structural modifications could fine-tune the selectivity profile to minimize off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Investigating the efficacy of these compounds against a broader panel of acquired resistance mutations in EGFR and other kinases.

-

Combination Therapies: Exploring synergistic effects when combined with other anticancer agents, such as chemotherapy or immunotherapy, to achieve more durable clinical responses.

By building on the foundational understanding of its mechanism, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

-

Jain, S., et al. (2018). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Infectious Diseases. Available at: [Link]

-

Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Ornelas, E., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

El-Adl, K., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M: Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie. Available at: [Link]

-

Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

-

Zheng, H., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. Frontiers in Oncology. Available at: [Link]

-

Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

-

Kettner, L., et al. (2019). Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. Clinical and Translational Allergy. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

-

Wang, C., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Available at: [Link]

-

El-Adl, K., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry. Available at: [Link]

-

Kubicek, S., et al. (2007). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Chemical Biology. Available at: [Link]

-

Sharma, A., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Available at: [Link]

-

Anusha, M., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Kumar, A., et al. (2023). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

-

Banerjee, S., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie. Available at: [Link]

-

Martínez-Pascual, M. A., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Iodoquinazoline-2,4-diamine: A Technical Guide to Identifying and Validating Therapeutic Targets

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its proven efficacy across a range of therapeutic targets. This technical guide focuses on a specific, yet promising derivative, 5-Iodoquinazoline-2,4-diamine , and outlines a comprehensive, scientifically-grounded strategy for the identification and validation of its potential therapeutic targets. Drawing from the extensive history of quinazoline-based compounds in oncology and infectious diseases, this document presents a rationale for prioritizing protein kinases and dihydrofolate reductase as primary and secondary target classes. We provide detailed, field-proven experimental protocols—from broad-spectrum screening to direct biophysical characterization—to systematically evaluate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals, offering a validated roadmap for advancing this compound from a compound of interest to a potential therapeutic candidate.

Introduction: The Quinazoline Scaffold and the Opportunity of this compound

The quinazoline core is a bicyclic aromatic heterocycle that forms the foundation of numerous FDA-approved drugs, including the anticancer agents gefitinib, erlotinib, and afatinib.[1][2] These molecules primarily function as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] The 2,4-diaminoquinazoline substitution pattern, in particular, has been extensively explored for its potent inhibitory activity against various biological targets.[5]

The subject of this guide, this compound, introduces a halogen substitution at the 5-position of the quinazoline ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new interactions with the target protein, potentially enhancing potency and selectivity. While direct biological data on this specific compound is scarce, its structural similarity to known bioactive molecules allows for the formulation of strong, testable hypotheses regarding its therapeutic targets.

This document provides a logical, multi-tiered experimental workflow to de-orphanize this compound, beginning with broad, hypothesis-generating screens and progressing to rigorous, quantitative validation of specific molecular targets.

Primary Hypothesized Targets: Protein Kinases

The most empirically supported hypothesis is that this compound functions as an ATP-competitive protein kinase inhibitor. The quinazoline ring mimics the adenine moiety of ATP, while the diamino substitutions can form critical hydrogen bonds within the kinase ATP-binding pocket.[6]

Rationale

-

Structural Precedent : Marketed drugs like gefitinib and erlotinib are 4-anilinoquinazoline derivatives that effectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Other quinazolines have shown potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis, and non-receptor tyrosine kinases like c-Src, which is implicated in cancer cell invasion and metastasis.[5][8]

-

Mechanism of Action : The nitrogen atoms at positions 1 and 3 of the quinazoline ring are known to form hydrogen bonds with key residues (e.g., methionine) in the hinge region of the kinase active site, a crucial interaction for potent inhibition.[6] The substituents at the 2- and 4-positions explore deeper pockets, influencing selectivity and potency. The 5-iodo group can potentially form halogen bonds or favorable hydrophobic interactions to further anchor the molecule.

Key Kinase Families of Interest

-

EGFR Family (EGFR/HER1, HER2) : Overexpressed or mutated in many cancers, particularly non-small-cell lung cancer (NSCLC).

-

VEGFR Family (VEGFR-2) : A primary driver of tumor angiogenesis.[3]

-

Src Family Kinases (c-Src) : Involved in cell motility, proliferation, and survival.[8]

The following diagram illustrates the central role of these kinases in cancer signaling pathways.

Caption: A logical workflow for the identification and validation of therapeutic targets.

Step 1: Broad-Spectrum Kinase Profiling (Biochemical Assay)

Objective: To perform an unbiased screen of the compound against a large panel of protein kinases to identify initial, potent hits.

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house luminescence-based kinase assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol (Luminescence-Based Kinase Assay):

-

Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

-

Reaction Setup (96-well plate):

-

Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the specific kinase of interest to each well.

-

Incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.

-

-

Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-based reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

| Parameter | Description |

| Assay Principle | Measures ADP produced from kinase activity via a coupled luciferase reaction. |

| Compound Conc. | 10-point dose-response curve (e.g., 10 µM to 0.5 nM). |

| ATP Conc. | At or near the Km for each kinase. |

| Readout | Luminescence. |

| Key Output | IC₅₀ values for a panel of kinases. |

Step 2: Cellular Viability and Cytotoxicity Assessment

Objective: To determine if the compound's biochemical activity translates into a functional effect on cancer cell proliferation.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability. [1] Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cell lines known to be dependent on the identified kinase hits (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 12 mM MTT stock solution (final concentration 1.2 mM) to each well.

-

Incubation: Incubate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Step 3: Cellular Target Engagement Verification

Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context.

Methodology: Western blotting to detect the phosphorylation status of the target kinase. A reduction in the phosphorylated form of the kinase upon compound treatment indicates successful target engagement.

Experimental Protocol (Phospho-EGFR Western Blot):

-

Cell Treatment: Seed A431 or A549 cells and grow to 70-80% confluency. Serum starve the cells overnight. Treat cells with various concentrations of the compound for 2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to normalize the p-EGFR signal to the total amount of protein loaded.

-

Analysis: Use densitometry to quantify the band intensities. A decrease in the p-EGFR/Total EGFR ratio indicates target inhibition.

Step 4: Direct Target Binding Affinity Measurement

Objective: To quantitatively measure the direct binding of the compound to the purified kinase protein and determine its binding affinity (KD) and kinetics (kon/koff).

Methodology: Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions.

Experimental Protocol (SPR):

-

Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface using standard amine coupling chemistry.

-

Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the compound solutions sequentially over the chip surface, from the lowest to the highest concentration. The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

-

Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

-

Data Analysis: Analyze the resulting sensorgrams (RU vs. time) using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

| Parameter | Description |

| Assay Principle | Measures real-time changes in mass on a sensor surface upon binding. |

| Ligand | Purified kinase protein immobilized on the sensor chip. |

| Analyte | This compound in solution. |

| Readout | Response Units (RU) over time (sensorgram). |

| Key Output | KD (affinity), kon (on-rate), koff (off-rate). |

Step 5: DHFR Enzymatic Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against the secondary hypothesis target, DHFR.

Methodology: A spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). [1][8] Experimental Protocol (Spectrophotometric DHFR Assay): [1]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

NADPH Solution: Prepare a fresh solution of NADPH in Assay Buffer.

-

DHF Solution: Prepare a fresh solution of Dihydrofolic Acid in Assay Buffer.

-

-

Reaction Setup (UV-transparent 96-well plate or cuvette):

-

Add Assay Buffer.

-

Add NADPH solution (final concentration ~100 µM).

-

Add various concentrations of this compound or a known inhibitor like methotrexate (control).

-

Add purified DHFR enzyme.

-

-

Initiate Reaction: Add the DHF substrate to start the reaction.

-

Data Acquisition: Immediately place the plate/cuvette in a spectrophotometer set to 25°C. Monitor the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Step 6: Preliminary In Vitro Toxicology

Objective: To obtain an early assessment of the compound's safety profile.

Methodology: A panel of standard in vitro assays to assess general cytotoxicity, genotoxicity, and potential for specific organ toxicities.

-

Cytotoxicity in Normal Cells: Perform the MTT assay (as in Step 2) using a non-cancerous cell line (e.g., human fibroblasts) to determine the therapeutic index (Ratio of cytotoxicity in normal cells vs. cancer cells).

-

Hepatotoxicity: Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).

-

Cardiotoxicity: Evaluate effects on cardiomyocyte viability or function (e.g., using hERG assays).

-

Genotoxicity: Employ assays like the Ames test (for mutagenicity) or the micronucleus test (for chromosomal damage).

Data Interpretation and Future Directions

The culmination of this workflow will yield a comprehensive dataset. Potent IC₅₀ values from the kinase screen, coupled with low micromolar or nanomolar GI₅₀ values in relevant cancer cell lines, would strongly support the kinase inhibitor hypothesis. This would be further solidified by a visible reduction in target phosphorylation in the western blot and a strong KD value from the SPR analysis.

Should the compound show significant activity in the DHFR assay, this presents an alternative or potentially dual mechanism of action that warrants further investigation, especially if the anticancer effects are observed in cell lines not driven by the identified kinase targets.

Positive results would justify progression to lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and drug-like properties, followed by in vivo efficacy studies in relevant animal models.

References

-

Costin, G. E., & Birlea, S. A. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1533. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Research International. [Link]

-

Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2002). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 45(6), 1300-1312. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands. [Link]

-

TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Engelman, J. A., & Jänne, P. A. (2018). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cancer discovery, 8(7), 806-808. [Link]

-

Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. [Link]

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Azab, A. S., ... & Al-Obaid, A. M. (2014). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. BMC cancer, 14, 1-13. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 856. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]

-

Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 1-15. [Link]

-

Abd El-Karim, S. S., Anwar, M. M., & Mohamed, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry, 450, 48-55. [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. (2023). Archiv der Pharmazie, 356(6), 2200569. [Link]

-

News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

-

Abdallah, M. M., El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC advances, 12(45), 29548-29566. [Link]

-

Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

-

Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. [Link]

-

Structures of some lead quinazoline DHFR inhibitors. (n.d.). ResearchGate. [Link]

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2022). Molecules, 27(19), 6680. [Link]

-

Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies. (2025). ResearchGate. [Link]

-

Al-Rashood, S. T., et al. (2006). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Bioorganic & medicinal chemistry, 14(24), 8608-8621. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(13), 5122. [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

-

Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Methods in molecular biology, 1957, 187-200. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

Binding interaction studies by Surface Plasmon Resonance (SPR). (n.d.). ResearchGate. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2011). Journal of medicinal chemistry, 54(13), 4582-4599. [Link]

-

Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). Methods in molecular biology, 1949, 219-230. [Link]

-

Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]

-

Wikipedia. (n.d.). Quinazoline. [Link]

-

Chen, Y. T., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European journal of medicinal chemistry, 157, 107-122. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 4. scispace.com [scispace.com]

- 5. assaygenie.com [assaygenie.com]

- 6. content.abcam.com [content.abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

5-Iodoquinazoline-2,4-diamine as a Kinase Inhibitor: A Technical Guide

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of various protein kinases. The 2,4-diaminoquinazoline core, in particular, has been extensively explored due to its ability to form critical hydrogen bond interactions within the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[3][4] This guide provides an in-depth technical overview of 5-Iodoquinazoline-2,4-diamine, a specific derivative with potential as a targeted kinase inhibitor. We will explore its synthesis, mechanism of action, potential kinase targets, and the experimental workflows required for its comprehensive evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate. For this compound, these properties can be predicted based on its structure, which consists of a quinazoline core substituted with two amino groups at positions 2 and 4, and an iodine atom at position 5. Halogenation, particularly with iodine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.[5]

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₈H₇IN₄ | Defines the elemental composition. |

| Molecular Weight | 286.07 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | Predicted to be moderate | Influences solubility, permeability across cell membranes, and plasma protein binding. |

| Hydrogen Bond Donors | 2 (from the amino groups) | Crucial for forming interactions with the kinase hinge region. |

| Hydrogen Bond Acceptors | 4 (from the nitrogen atoms) | Contributes to binding affinity and solubility. |

| Polar Surface Area (PSA) | Predicted to be moderate | Affects cell permeability and transport characteristics. |

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted 2,4-diaminoquinazolines.[6][7][8] A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a dihaloquinazoline precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available or readily synthesized iodo-substituted anthranilic acid derivative.

dot

Caption: ATP-competitive inhibition by this compound.

Potential Kinase Targets and Structure-Activity Relationships (SAR)

Based on extensive research on iodoquinazoline derivatives, the primary potential targets for this compound are receptor tyrosine kinases involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [9][10]

Structure-Activity Relationship Insights:

-

2,4-Diamino Core: As previously mentioned, the 2,4-diamino substitution is critical for hinge binding and is a common feature in many potent kinase inhibitors. [3]* 5-Position Substitution: Halogen substitution at the 5-position of the quinazoline ring has been shown to influence potency and selectivity. The bulky iodine atom can provide additional hydrophobic interactions and steric hindrance that may favor binding to certain kinases over others. [11]* Substitutions on Amino Groups: While the parent this compound is the focus of this guide, further derivatization of the amino groups at the C2 and C4 positions with various alkyl or aryl groups could significantly modulate the inhibitory activity and selectivity profile. [4]

Experimental Evaluation

A comprehensive evaluation of this compound as a kinase inhibitor requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme.

dot

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (Luminescence-Based):

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in an appropriate kinase assay buffer.

-

Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase/Substrate Addition: Add a mixture of the purified kinase (e.g., EGFR or VEGFR-2) and its corresponding substrate to each well.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete the remaining ATP and then another to convert the ADP to ATP, which is then measured via a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays are crucial for determining the compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit the target kinase within the cellular environment.

1. Cellular Phosphorylation Assay (Western Blot or ELISA-based):

This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.

Detailed Protocol:

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Detection:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-ERK for the EGFR pathway) and the total protein as a loading control.

-

ELISA: Use a sandwich ELISA kit with an antibody that captures the total downstream protein and a detection antibody that recognizes the phosphorylated form.

-

-

Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and determine the IC₅₀ value for the inhibition of cellular phosphorylation.

2. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):

This assay assesses the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.

-

CellTiter-Glo® Assay: Add a reagent that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.

-

-

Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Potential Therapeutic Applications

Given the established role of kinases like EGFR and VEGFR-2 in oncology, this compound and its derivatives hold promise as potential anti-cancer agents. [12][13]The dual inhibition of both EGFR and VEGFR-2 is an attractive therapeutic strategy, as it can simultaneously block tumor cell proliferation and the formation of new blood vessels that supply the tumor. [9][10]Further research would be necessary to evaluate its efficacy and safety in preclinical models of cancer.

Conclusion

This compound represents a promising chemical entity within the well-validated class of quinazoline-based kinase inhibitors. Its 2,4-diamino scaffold provides the essential interactions for ATP-competitive inhibition, while the 5-iodo substitution offers a handle for enhancing potency and potentially modulating selectivity. The synthetic routes are plausible based on established chemical methodologies. A rigorous evaluation using the in vitro and cell-based assays outlined in this guide is necessary to fully characterize its inhibitory profile and determine its potential as a lead compound for the development of novel targeted therapies.

References

-

Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649–2658. [Link] [6]2. Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link] [7]3. Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534. [Link] [11][14]4. Dener, J. M., Lease, T. G., Novack, A. R., Plunkett, M. J., Hocker, M. D., & Fantauzzi, P. P. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-78. [Link] [8]5. Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Request PDF. [Link] [1]6. Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(37), 25851-25871. [Link] [9]7. Dener, J. M., Lease, T. G., Novack, A. R., Plunkett, M. J., Hocker, M. D., & Fantauzzi, P. P. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. [Link] [2]8. El-Adl, K., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic chemistry, 143, 107062. [Link] [10]9. Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Halogenated Quinazoline | CymitQuimica [cymitquimica.com]

- 6. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-Iodoquinazoline-2,4-diamine

This document provides a comprehensive technical guide for the in silico analysis of 5-Iodoquinazoline-2,4-diamine, a novel compound built upon the privileged quinazoline scaffold. The quinazoline core is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] Derivatives are well-documented as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), by competing with ATP at the enzyme's catalytic site.[3][4] The 2,4-diamino substitution pattern is a known pharmacophore that has been explored for its antitumor and antifolate activities.[5][6]

This guide is structured not as a rigid protocol but as a logical, causality-driven workflow. It is designed for drug discovery researchers and computational chemists, providing not only the "how" but, more critically, the "why" behind each methodological choice. We will navigate from initial target identification through advanced molecular dynamics, establishing a self-validating computational cascade to predict the therapeutic potential and liabilities of this specific molecule.

Part 1: Target Identification and Rationale

The first principle of a targeted drug discovery program is the selection of a biologically relevant and druggable target. For a novel quinazoline derivative, a target-centric approach informed by existing literature is the most logical starting point.

Primary Target Class: Protein Kinases

The quinazoline scaffold is famously associated with the inhibition of protein tyrosine kinases (PTKs).[3] Marketed drugs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that effectively target EGFR, a receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer.[4][7] The 2,4-diaminoquinazoline core shares key structural features that allow it to form critical hydrogen bonds within the ATP-binding pocket of kinases.

-

Rationale for Selection: Given the high prevalence of quinazolines as kinase inhibitors, EGFR and other oncologically-relevant kinases like VEGFR-2 represent primary, high-probability targets for this compound.[3][8] Modeling against these targets allows for direct comparison with well-characterized inhibitors.

Secondary Target Classes

Beyond kinases, the quinazoline nucleus exhibits broad biological activity.[2] Exploring secondary targets is crucial for understanding potential polypharmacology or identifying novel therapeutic applications.

-

Cyclooxygenase (COX): Certain quinazoline derivatives have been identified as selective COX-1 inhibitors, suggesting a potential role in inflammation or thrombosis.[9]

-

Dihydrofolate Reductase (DHFR): 2,4-diaminoquinazoline derivatives have been designed as nonclassical antifolates, inhibiting DHFR from pathogenic organisms or cancer cells.[5]

-

DNA Intercalation: The planar aromatic system of the quinazoline ring suggests a potential for DNA binding, a mechanism of action for some anticancer agents.[10]

For this guide, we will focus the workflow on a primary kinase target, EGFR (PDB ID: 3UG2) , as it provides a robust and well-validated system for demonstrating the core computational techniques.[11]

Part 2: A Comprehensive In Silico Evaluation Workflow

The following sections detail a multi-stage computational workflow designed to predict the binding affinity, stability, and drug-like properties of this compound.

Workflow Overview

Ligand Preparation Protocol

Causality: The accuracy of any simulation is fundamentally dependent on a chemically correct and energetically favorable starting structure for the ligand. An improper 3D conformation can prevent the discovery of the correct binding mode.

Step-by-Step Methodology:

-

2D Structure Generation:

-

Obtain the SMILES string for the parent scaffold, quinazoline-2,4-diamine: C1=CC=C2C(=C1)N=C(N)N=C2N.

-

Use a chemical structure editor (e.g., MarvinSketch, ChemDraw) or a cheminformatics library (e.g., RDKit in Python) to add an iodine atom at the 5-position. The resulting SMILES is C1=C(C=C2C(=C1)N=C(N)N=C2N)I.

-

-

3D Structure Generation:

-

Convert the 2D representation into a 3D structure. Most chemical editors and libraries can perform this step.

-

Crucially, add explicit hydrogens. The protonation state at physiological pH (assumed ~7.4) must be correctly assigned. For this compound, the amino groups are expected to be neutral.

-

-

Energy Minimization:

-

The initial 3D structure is likely in a high-energy state. A geometry optimization using a suitable force field (e.g., MMFF94 or UFF) is mandatory.

-

This step relaxes the structure into a low-energy conformation, correcting unrealistic bond lengths and angles. The resulting structure is saved in a suitable format (e.g., .mol2 or .sdf).

-

Protein Preparation Protocol

Causality: Raw crystallographic structures from the Protein Data Bank (PDB) are incomplete for simulation. They lack hydrogen atoms, may contain experimental artifacts, and include non-essential molecules (e.g., crystallization agents, solvent) that must be removed.

Step-by-Step Methodology (Target: EGFR, PDB: 3UG2):

-

Obtain Structure: Download the PDB file for 3UG2. This structure contains the EGFR kinase domain co-crystallized with a known inhibitor.

-

Clean the Structure:

-

Remove all non-protein atoms, including water molecules (HOH), co-solvents, and ions that are not structurally integral (e.g., not coordinating ions in the active site).

-

Decision Point: The original ligand must be removed to create a vacant binding site for docking. However, its position is invaluable for defining the binding pocket in the next step. It is best practice to save a copy of the co-crystallized ligand separately to validate the docking protocol (i.e., re-docking).

-

-

Add Hydrogens and Assign Charges:

-

Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's Dock Prep) to add hydrogen atoms appropriate for a pH of 7.4. This step also involves optimizing the hydrogen-bonding network by flipping terminal amide and imidazole groups of Asn, Gln, and His residues.

-

Assign atomic charges using a standard force field (e.g., AMBER, CHARMM).

-

-

Energy Minimization: Perform a restrained, brief energy minimization on the protein structure. This relieves any steric clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone conformation.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity, providing a quantitative measure to rank potential binders.

Step-by-Step Methodology (using AutoDock Vina as an example):

-

Define the Binding Site (Grid Box Generation):

-

The search space for the docking algorithm must be defined. This is typically a 3D grid centered on the active site.

-